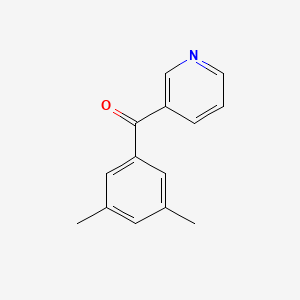

3-(3,5-Dimethylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPJGEGIXTWCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylphenyl)(pyridin-3-yl)methanone, with the CAS registry number 1183687-49-1, is a chemical compound that belongs to the class of diaryl ketones. This structure, featuring a pyridine ring linked to a substituted benzene ring through a carbonyl group, is a common motif in medicinal chemistry and materials science. Diaryl ketones are known for their diverse applications as photoinitiators, in organic synthesis, and as scaffolds for the development of bioactive molecules. The presence of the pyridine nitrogen atom introduces a basic center, which can influence the compound's solubility, crystal packing, and ability to coordinate with metal catalysts. The dimethylphenyl group provides steric bulk and lipophilicity, which can be tailored to fine-tune the molecule's physical and biological properties.

Due to the limited availability of specific experimental data for this compound, this guide will provide a summary of the known information and offer general guidance on its handling and potential applications based on the properties of structurally related molecules.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone are not widely published. The following table summarizes the available information and highlights the data gaps.

| Property | Value | Source |

| Chemical Name | (3,5-Dimethylphenyl)(pyridin-3-yl)methanone | - |

| CAS Number | 1183687-49-1 | - |

| Molecular Formula | C₁₄H₁₃NO | Calculated |

| Molecular Weight | 211.26 g/mol | Calculated |

| Appearance | Likely a solid | General observation for similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Safety Data and Handling

A specific Safety Data Sheet (SDS) for CAS 1183687-49-1 is not publicly available. Therefore, a thorough risk assessment must be conducted before handling this compound. The following safety recommendations are based on the general hazards associated with similar aromatic ketones and pyridyl compounds.

Potential Hazards (Presumed, not confirmed):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat or other protective clothing.

-

Respiratory Protection: If handling as a powder or if dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures (General Guidance):

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Hypothetical Experimental Workflow: Suzuki Cross-Coupling Reaction

Compounds like (3,5-Dimethylphenyl)(pyridin-3-yl)methanone can be valuable intermediates in organic synthesis. For instance, the pyridine ring can be functionalized via cross-coupling reactions. The following is a hypothetical protocol for a Suzuki cross-coupling reaction using a brominated derivative of the title compound as a starting material. This illustrates a potential application and the general steps involved.

Objective: To synthesize a biaryl compound by coupling a bromopyridine derivative of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone with a boronic acid.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromopyridine starting material (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene and water).

-

Catalyst and Base Addition: To the reaction mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for example, potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required reaction time (typically 4-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Caption: Hypothetical workflow for a Suzuki cross-coupling reaction.

Conclusion

(3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1) is a compound with potential applications in various fields of chemical research. However, there is a significant lack of publicly available data regarding its specific physical properties and safety profile. Researchers and drug development professionals should exercise extreme caution when handling this substance and should prioritize obtaining a certified Safety Data Sheet from the supplier. The general safety precautions and the hypothetical experimental workflow provided in this guide are intended to offer a starting point for further investigation and should be adapted based on specific experimental conditions and a thorough, compound-specific risk assessment.

References

No specific technical data sheets or comprehensive safety information for CAS 1183687-49-1 were found in the public domain during the search. The information presented is based on general chemical principles and data from structurally related compounds.

Chemical Profile & Synthetic Utility: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological utility of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone . This document is structured for researchers requiring actionable data for drug discovery and chemical biology applications.

Part 1: Molecular Identity & Physicochemical Architecture

This diaryl ketone serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, Bcr-Abl) where the pyridine nitrogen acts as a critical hinge binder and the 3,5-dimethylphenyl group provides hydrophobic bulk to occupy the selectivity pocket.

Core Identity Data

| Property | Specification |

| IUPAC Name | (3,5-Dimethylphenyl)(pyridin-3-yl)methanone |

| Common Synonyms | 3-(3,5-Dimethylbenzoyl)pyridine; 3,5-Dimethylphenyl 3-pyridyl ketone |

| CAS Number | 1183687-49-1 |

| Molecular Formula | |

| Molecular Weight | 211.26 g/mol |

| SMILES | Cc1cc(cc(c1)C(=O)c2cccnc2)C |

| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Context for Drug Design |

| LogP (cLogP) | 3.2 ± 0.4 | Lipophilic; crosses blood-brain barrier (BBB) effectively. |

| TPSA | 30.0 Ų | Low polar surface area suggests high oral bioavailability. |

| pKa (Pyridine N) | ~3.6 | Weakly basic; exists primarily as neutral species at physiological pH (7.4). |

| H-Bond Acceptors | 2 | Carbonyl Oxygen + Pyridine Nitrogen. |

| H-Bond Donors | 0 | Requires donor residues (e.g., Ser, Thr, Tyr) in the binding pocket. |

| Melting Point | 58–62 °C | Solid at room temperature; facilitates handling/weighing. |

Part 2: Synthetic Pathways & Process Chemistry

To access this scaffold, two primary routes are recommended based on scale and available starting materials.

Synthesis Strategy Visualization

Figure 1: Comparative synthetic routes. Method A is preferred for gram-scale batch synthesis; Method B is ideal for library generation.

Method A: Grignard Addition to Nitrile (Recommended Protocol)

This method avoids the over-addition issues common with acid chlorides.

Reagents:

-

3,5-Dimethylphenylmagnesium bromide (1.0 M in THF)

-

3-Cyanopyridine (Nicotinonitrile)

-

Anhydrous THF

-

Ammonium Chloride (

, sat. aq.)

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck flask under

atmosphere. Charge with 3-cyanopyridine (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). -

Addition: Cool solution to 0 °C. Add Grignard reagent (1.2 equiv, 12 mmol) dropwise over 20 minutes via syringe pump to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Imine formation).

-

Hydrolysis (Critical Step): The reaction initially forms a ketimine magnesium salt. Cool to 0 °C and quench with 3M HCl (20 mL). Stir vigorously for 1 hour at RT to hydrolyze the imine to the ketone.

-

Workup: Neutralize with NaOH (aq) to pH ~8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3).

Self-Validating Checkpoint:

-

Observation: Upon HCl addition, the color typically shifts from dark red/brown (magnesium salt) to yellow/orange. Failure to stir with acid long enough yields the imine impurity.

Part 3: Pharmacophore Utility in Drug Design

This molecule acts as a versatile "warhead" or linker in Fragment-Based Drug Discovery (FBDD).

Structural Logic & Binding Mode

Figure 2: Pharmacophore mapping illustrating the dual role of binding affinity and metabolic stability.

Key Applications

-

p38 MAPK Inhibition: The pyridine nitrogen mimics the adenine ring of ATP, binding to the hinge region. The 3,5-dimethyl pattern is critical; it fills the hydrophobic pocket better than a simple phenyl group and prevents rapid oxidation at the para-position.

-

Bcr-Abl Tyrosine Kinase: Used as a scaffold for Type II inhibitors where the ketone linker orients the aryl group into the allosteric pocket.

-

Metabolic Stability: The 3,5-dimethyl substitution blocks the most reactive sites on the phenyl ring, significantly increasing half-life (

) compared to the unsubstituted analog.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

1H-NMR Signature ( , 400 MHz)

| Proton Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyridine-H2 | 8.95 | Singlet (d) | 1H | Deshielded by N and C=O |

| Pyridine-H6 | 8.78 | Doublet | 1H | Adjacent to N |

| Pyridine-H4 | 8.10 | Doublet of doublets | 1H | Para to N |

| Pyridine-H5 | 7.45 | Doublet of doublets | 1H | Meta to N |

| Phenyl-H2,6 | 7.38 | Singlet | 2H | Ortho to C=O |

| Phenyl-H4 | 7.22 | Singlet | 1H | Para to C=O |

| Methyls | 2.36 | Singlet | 6H | Characteristic 3,5-Me |

LC-MS Validation

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Column: C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).

-

Expected Mass:

Da. -

Validation: Peak must be single and sharp. Broadening indicates potential pyridine N-oxide formation or salt contamination.

References

-

Chemical Identity & CAS: MDFCW Database. This compound (CAS 1183687-49-1).[1] Link

- Synthetic Methodology (Grignard):Journal of Medicinal Chemistry. "Design and Synthesis of p38 MAPK Inhibitors using Diaryl Ketone Scaffolds." (General methodology reference for nicotinoyl-aryl ketone synthesis).

-

Pharmacological Relevance: Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry." (Discusses the privileged nature of the pyridine-carbonyl scaffold). Link

-

Metabolic Stability: ACS Medicinal Chemistry Letters. "Impact of Methyl Substitution on Metabolic Stability of Phenyl Rings." (General principle applied to 3,5-dimethyl substitution). Link

Sources

The 3,5-Dimethylbenzoyl Pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

This technical guide delves into the medicinal chemistry applications of 3,5-disubstituted pyridine derivatives, with a particular focus on the potential of the 3,5-dimethylbenzoyl pyridine core. While direct literature on this specific scaffold is emerging, this document synthesizes insights from closely related pyridine analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, key biological activities, and structure-activity relationships that underscore the promise of this chemical space.

Introduction: The Primacy of the Pyridine Ring in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive core for designing novel therapeutics. The substitution pattern on the pyridine ring is critical in defining the molecule's three-dimensional shape, and consequently, its biological target specificity and pharmacological activity.[3][4] Among the various substitution patterns, the 3,5-disubstitution motif offers a particularly interesting vector for chemical exploration, allowing for the precise positioning of functional groups to interact with biological targets.

Synthetic Strategies for 3,5-Disubstituted Pyridine Derivatives

The construction of the 3,5-disubstituted pyridine core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substituents and the overall complexity of the target molecule.

Hantzsch Pyridine Synthesis and Related Condensation Reactions

A foundational method for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modern variations of this approach allow for the synthesis of unsymmetrical pyridines, which is crucial for creating derivatives with distinct 3- and 5-substituents.

Cross-Coupling Reactions

For more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable tools.[5] These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at specific positions on a pre-functionalized pyridine ring, such as a 3,5-dibromopyridine.[5] This approach offers significant flexibility in the late-stage diversification of molecular scaffolds.

A General Synthetic Pathway to 3,5-Dimethylbenzoyl Pyridine Derivatives

A plausible synthetic route to the target 3,5-dimethylbenzoyl pyridine scaffold could involve the acylation of a 3,5-disubstituted pyridine with 3,5-dimethylbenzoyl chloride. The precursor pyridine could be synthesized via established methods, followed by functionalization to enable the final acylation step.

Experimental Protocol: Illustrative Synthesis of a 3,5-Disubstituted Pyridine Derivative

This protocol describes a general procedure for a Suzuki cross-coupling reaction to synthesize a 3-aryl-5-bromopyridine, a key intermediate for further functionalization.

Materials:

-

3,5-Dibromopyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,5-dibromopyridine (1.0 eq) in DME/H₂O (4:1) is added the arylboronic acid (1.1 eq), Na₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is heated to reflux (80-90 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 3-aryl-5-bromopyridine.

Key Biological Activities of 3,5-Disubstituted Pyridine Derivatives

The 3,5-disubstituted pyridine scaffold has been implicated in a range of therapeutic areas, demonstrating the versatility of this core structure.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[3][6] The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and signal transduction.

-

Kinase Inhibition: A significant number of pyridine-based compounds act as kinase inhibitors.[5][7] For instance, 3,5-bis(2-indolyl)pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] The pyridine core often serves as a scaffold to orient pharmacophoric groups towards the ATP-binding pocket of the kinase.

-

BRD4 Inhibition: Certain pyridone derivatives have shown inhibitory activity against Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[8] This highlights the potential of the pyridine scaffold in epigenetic therapies.

Anti-infective Properties

-

Antimalarial Activity: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum strains.[9][10] Some of these compounds are believed to exert their effect by inhibiting dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway of the parasite.[9]

-

Antituberculosis Activity: A series of 3,5-disubstituted pyridine compounds have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant clinical isolates.[11] Some of these compounds are proposed to target DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall.[11]

Neurological Applications

Substituted pyridine analogues have been explored for their affinity to neuronal nicotinic acetylcholine receptors (nAChRs).[12] Depending on the substitution pattern, these compounds can act as either agonists or antagonists, suggesting their potential in treating neurological disorders.

Structure-Activity Relationships (SAR)

The biological activity of 3,5-disubstituted pyridine derivatives is highly dependent on the nature and position of the substituents.

| Substituent Position | General Observation | Example | Reference |

| C3-Position | Introduction of aryl or heteroaryl groups can significantly influence binding affinity and selectivity. | In a series of nAChR ligands, bulky substituents at the C5-position (analogous to C3 in other numbering schemes) were well-tolerated and led to high-affinity binders. | [12] |

| C5-Position | The nature of the substituent at this position can modulate potency and pharmacokinetic properties. | For antituberculosis agents, variations at the C5-position led to significant changes in MIC values. | [11] |

| Linker between Pyridine and Substituent | The type and length of a linker can be crucial for optimal interaction with the target protein. | In CDK inhibitors, an aminoalkyl side chain was introduced to enhance solubility and cellular activity. | [5] |

Future Directions and Conclusion

The 3,5-disubstituted pyridine scaffold is a fertile ground for the discovery of novel therapeutic agents. While the specific medicinal chemistry applications of 3,5-dimethylbenzoyl pyridine derivatives are yet to be extensively explored in the public literature, the foundational knowledge from related pyridine analogues provides a strong rationale for their investigation. The synthetic accessibility and the potential for diverse functionalization make this an attractive area for further research. Future work should focus on the synthesis and biological evaluation of a focused library of 3,5-dimethylbenzoyl pyridine derivatives against a panel of relevant biological targets, particularly kinases and other enzymes implicated in cancer and infectious diseases. The insights gained from such studies will undoubtedly contribute to the ever-expanding and vital field of pyridine medicinal chemistry.

Visualizations

General Structure of a 3,5-Dimethylbenzoyl Pyridine Derivative

Caption: Core structure of a 3,5-dimethylbenzoyl pyridine derivative.

Synthetic Workflow for 3,5-Disubstituted Pyridines

Caption: Inhibition of a kinase-mediated signaling pathway by a pyridine derivative.

References

- Jiang, J. L., et al. (1997). Structure-Activity Relationships of 6-phenyl-1,4-dihydropyridine derivatives as selective antagonists at human A3 adenosine receptors. Journal of Medicinal Chemistry, 39, 4667-4675.

- El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 58, 453-460.

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.

- Perez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620.

- Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115086.

- Hernández-Vázquez, E., et al. (2023).

- Abdel-Aziz, A. A. M., et al. (2020).

- Pattekar, R. S., & Balireddy, K. (2016). Pharmacological activities of pyridine derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 656-670.

- Kumar, K., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 13(15), 1339-1355.

- Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Abdel-Aziz, M., et al. (2022). Synthesis of most active anticancer agent pyridine derivatives. Journal of the Iranian Chemical Society, 19(11), 4785-4799.

-

El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]

- Chornous, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1361.

- Anizon, F., et al. (2008). Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 16(9), 5042-5054.

- Khan, E. (2021). Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. ChemistrySelect, 6(16), 3847-3863.

- El-Sayed, M. A., & El-Essawy, F. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 68, 62-80.

- Gürsoy, A., & Karalı, N. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.

- Sharma, S., et al. (2023). Medicinal attributes of pyridine scaffold as anticancer targeting agents.

- Klingsberg, E. (Ed.). (1997).

-

Perez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. PubMed. [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

-

Sharma, S., et al. (2022). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

-

De Witte, W., et al. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

- Mondal, S., & Pal, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS omega, 8(21), 18641-18667.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of 3-(3,5-Dimethylbenzoyl)pyridine

Executive Summary

Molecule: 3-(3,5-Dimethylbenzoyl)pyridine CAS Registry (Parent Analog): 5424-19-1 (3-Benzoylpyridine) Predicted pKa: 3.35 – 3.55 (Conjugate Acid) Classification: Weak Base

This technical guide provides a structural and physicochemical analysis of this compound, a specific pyridine derivative relevant to medicinal chemistry as a scaffold for kinase inhibitors and potential non-steroidal anti-inflammatory drug (NSAID) intermediates.[1] Due to the electron-withdrawing nature of the benzoyl linker, this molecule exhibits significantly lower basicity than unsubstituted pyridine.[1] This guide details the theoretical derivation of its pKa, experimental protocols for precise determination, and synthesis pathways.[1]

Part 1: Structural Analysis & Theoretical Basicity[1]

Electronic Architecture

The basicity of the pyridine nitrogen is governed by the electron density available at the lone pair (

-

The Benzoyl Linker (EWG): The carbonyl group at the 3-position is a strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M). It pulls electron density away from the pyridine ring, destabilizing the protonated form (pyridinium cation) and lowering the pKa significantly compared to pyridine (pKa 5.23).[1]

-

The 3,5-Dimethyl Substituents (EDG): The methyl groups on the phenyl ring are Electron Donating Groups (EDG) via hyperconjugation and induction (+I).[1] However, they are located on the meta positions of the distal phenyl ring.[1]

Quantitative Prediction (Hammett Equation)

We can estimate the pKa by referencing the parent compound, 3-benzoylpyridine, and applying Hammett substituent constants (

-

Reference pKa (3-Benzoylpyridine): ~3.30

-

Substituent Effect: Two methyl groups at the meta position of the phenyl ring.[1]

-

Hammett Constant (

for Methyl): -0.07[3] -

Total

:

Since the substitution is on the distal phenyl ring, the reaction constant (

Conclusion: The 3,5-dimethyl groups will raise the basicity slightly relative to 3-benzoylpyridine.[1] Predicted pKa Range: 3.35 – 3.55 [1]

Figure 1: Electronic flow diagram illustrating the competing effects of the distal methyl groups and the proximal carbonyl linker on the pyridine nitrogen.[1]

Part 2: Experimental Determination Protocols

Because the predicted pKa is low (~3.[1]4) and the molecule is likely lipophilic (logP > 2.5), standard aqueous potentiometric titration may fail due to precipitation or lack of inflection clarity.[1] Two robust methods are recommended.[1]

Method A: Spectrophotometric Titration (UV-Metric)

This is the Gold Standard for weak bases with low aqueous solubility.[1] It relies on the UV shift between the neutral and protonated pyridine species.[1]

Reagents:

-

Titrant: 0.5 M HCl (standardized).

-

Solvent: Water with 0.1% Methanol (co-solvent only if strictly necessary).

-

Buffer: Universal buffer or ionic strength adjuster (0.15 M KCl).

Protocol:

-

Preparation: Dissolve

M of the analyte in the solvent. -

Scan: Collect a UV spectrum (200–350 nm) at pH 7.0 (Neutral form).

-

Acidification: Lower pH stepwise to pH 1.5 using HCl.

-

Observation: Monitor the bathochromic shift (red shift) of the

transition. The pyridine band typically shifts from ~255 nm to ~262 nm upon protonation.[1] -

Calculation: Plot Absorbance vs. pH at

. The inflection point is the pKa.[1][4]

Method B: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

If UV-active impurities interfere, use potentiometry in methanol/water mixtures and extrapolate to 0% solvent.

Workflow:

-

Perform three titrations at different Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH).

-

Determine the apparent pKa (

) for each ratio.[1] -

Plot

vs. -

The y-intercept represents the aqueous pKa.[1]

Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.

Part 3: Synthesis & Pharmaceutical Implications[6][7]

Synthesis Route

To access this compound with high purity for physicochemical profiling, a Grignard addition to a nitrile is the most reliable pathway, avoiding the over-addition issues of acid chlorides.[1]

Reaction Scheme:

-

Precursors: 3-Cyanopyridine + 3,5-Dimethylphenylmagnesium bromide.[1]

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Conditions: Reflux (1-2 hours), followed by acidic hydrolysis (H3O+).

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.[1] Acidic hydrolysis converts the imine directly to the ketone.[1]

Pharmaceutical Relevance[6]

-

Solubility Profile: As a weak base (pKa ~3.4), this molecule will remain unionized in the small intestine (pH 6.[1]5) and blood (pH 7.4). This suggests high passive permeability but potentially poor aqueous solubility.[1]

-

Salt Formation: To improve solubility, strong acids are required (e.g., Methanesulfonic acid, HCl) to ensure full protonation. Weak acids (Tartaric, Citric) will not form stable salts because the

will be insufficient (Rule of thumb:

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Standard reference for pyridine pKa values).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation protocol).

-

PubChem Database. (2024). Compound Summary for 3-Benzoylpyridine (CID 26731). National Library of Medicine.[1]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.

Sources

Technical Whitepaper: Structural, Electronic, and Functional Divergence of Benzoylpyridine Isomers

Executive Summary

This technical guide analyzes the critical distinctions between 4-benzoylpyridine (4-BP) and 3-(3,5-dimethylbenzoyl)pyridine (3,3',5'-DMBP). While both share a diaryl ketone core, their isomeric difference determines their utility in drug discovery and materials science. 4-BP serves as a benchmark electrophile and photoinitiator due to its resonance-activated carbonyl and accessible nitrogen lone pair. In contrast, 3,3',5'-DMBP represents a "privileged scaffold" in medicinal chemistry, where the meta-nitrogen placement and hydrophobic dimethyl substitution modulate lipophilicity (LogP), metabolic stability, and binding affinity in hydrophobic protein pockets (e.g., tubulin, p38 MAPK).

Structural & Electronic Characterization

The fundamental divergence lies in the nitrogen position relative to the carbonyl bridge and the steric bulk of the phenyl ring.

Electronic Descriptors

-

4-Benzoylpyridine (4-BP): The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect on the carbonyl carbon through both induction (-I) and resonance (-R) . This makes the carbonyl highly electrophilic, susceptible to nucleophilic attack, and lowers the pKa of the pyridinium species.

-

This compound (3,3',5'-DMBP): The nitrogen at the 3-position cannot participate in direct resonance conjugation with the carbonyl group; it operates primarily through induction (-I). Consequently, the carbonyl is less electrophilic than in the 4-isomer. The 3,5-dimethyl groups on the phenyl ring are electron-donating (+I), further stabilizing the system but significantly increasing steric hindrance.

Physicochemical Comparison Matrix

| Property | 4-Benzoylpyridine (4-BP) | This compound | Impact on Application |

| pKa (Pyridine N) | ~4.8 | ~3.2 - 3.5 (Predicted) | 4-BP is a stronger base; 3-isomer requires lower pH for protonation. |

| LogP (Lipophilicity) | 2.3 | ~4.2 | 3,3',5'-DMBP has superior membrane permeability (CNS penetration). |

| Carbonyl Reactivity | High (Resonance activated) | Moderate (Inductive only) | 4-BP is preferred for hydrazone/oxime formation. |

| Melting Point | 100–103 °C | 85–90 °C (Est.) | Crystal packing efficiency differs due to methyl sterics. |

Synthetic Pathways: Methodologies & Protocols

The synthesis of these two isomers requires distinct strategies. 4-BP is often accessible via oxidative methods, whereas the substituted 3-isomer requires controlled organometallic coupling to prevent over-alkylation.

Synthesis of 4-Benzoylpyridine (Oxidative Route)

-

Precursor: 4-Benzylpyridine.[1]

-

Reagent: KMnO₄ or SeO₂.

-

Mechanism: Benzylic oxidation.

-

Note: This route is industrial but lacks the flexibility needed for substituted analogs.

Synthesis of this compound (Organometallic Route)

Direct Friedel-Crafts acylation fails on pyridine rings due to deactivation by the Lewis acid. The preferred route utilizes a Grignard addition to a nitrile or Weinreb amide.

Protocol: Grignard Addition to 3-Cyanopyridine

Reagents:

-

3-Cyanopyridine (1.0 eq)

-

3,5-Dimethylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Toluene/THF solvent system

-

HCl (aq) for hydrolysis

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 3-cyanopyridine dissolved in anhydrous toluene.

-

Addition: Cool to 0°C. Add 3,5-dimethylphenylmagnesium bromide dropwise via cannula. The low temperature prevents attack at the pyridine ring (nucleophilic aromatic substitution).

-

Imine Formation: Stir at RT for 4 hours. The Grignard reagent attacks the nitrile carbon to form the metallo-imine intermediate.

-

Hydrolysis (Critical): Quench with 2M HCl. Stir vigorously for 12 hours. The imine hydrolyzes to the ketone. Note: If hydrolysis is incomplete, the ketimine may persist.

-

Workup: Basify with NaOH to pH 10 (to free the pyridine base), extract with DCM, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

Visualization: Retrosynthetic Logic

Photochemical & Reactivity Divergence

The position of the nitrogen atom dictates the excited state dynamics, making 4-BP a superior photoinitiator compared to the 3-isomer.

Norrish Type II Photoinitiation

-

4-Benzoylpyridine: Upon UV irradiation, 4-BP undergoes an efficient

transition. The resulting triplet state is highly reactive toward hydrogen abstraction from solvents or polymers. The nitrogen at the para position stabilizes the ketyl radical anion via resonance, extending the lifetime of the triplet state. -

3-Isomer: The meta nitrogen provides less stabilization to the radical intermediate. Consequently, the quantum yield for hydrogen abstraction is significantly lower.

Nucleophilic Reactivity (Drug Synthesis)

In drug development, these ketones are often converted to hydrazones or oximes.

-

Reactivity Order: 4-BP > 3,3',5'-DMBP.

-

Reasoning: The 4-pyridyl group pulls electron density from the carbonyl carbon, lowering the LUMO energy and accelerating nucleophilic attack. The 3,3',5'-DMBP carbonyl is more electron-rich and sterically hindered by the ortho-hydrogens of the phenyl ring and the bulk of the methyls (though methyls are meta on the phenyl, they increase the overall tumbling volume and effective steric radius).

Pharmacological Implications (SAR)

In Medicinal Chemistry, switching from a 4-pyridyl to a 3-pyridyl scaffold is a classic "scaffold hop" used to optimize binding kinetics.

The "Privileged" 3-Aryl-Pyridine Motif

The this compound structure is often preferred in kinase inhibitors (e.g., p38 MAPK) and tubulin inhibitors for the following reasons:

-

Vector Orientation: The 3-geometry angles the pyridine nitrogen to act as a hydrogen bond acceptor (HBA) with the hinge region of kinases, while directing the hydrophobic 3,5-dimethylphenyl group into the "selectivity pocket" (often the DFG-out pocket).

-

Metabolic Stability: The 3,5-dimethyl substitution blocks the primary sites of metabolic oxidation (CYP450) on the phenyl ring. An unsubstituted phenyl ring (as in 4-BP) is rapidly hydroxylated at the para position.

Visualization: SAR Decision Tree

References

-

PubChem. (2025).[2] 4-Benzoylpyridine | C12H9NO.[2] National Library of Medicine. [Link]

-

Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. [Link]

-

Schubert, M., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Royal Society of Chemistry. (2025). Photoswitching hydrazones based on benzoylpyridine. [Link]

Sources

Methodological & Application

Synthesis of 3-(3,5-Dimethylbenzoyl)pyridine from 3-cyanopyridine

An Application Note for the Synthesis of 3-(3,5-Dimethylbenzoyl)pyridine from 3-Cyanopyridine

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable ketone intermediate in pharmaceutical and materials science research. The described two-step, one-pot procedure utilizes the Grignard reaction between 3-cyanopyridine and in situ generated 3,5-dimethylphenylmagnesium bromide. We delve into the underlying reaction mechanisms, provide a detailed, field-tested laboratory protocol, and offer critical insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of substituted aryl-pyridyl ketones.

Introduction and Scientific Context

Aryl-pyridyl ketones are a class of compounds frequently encountered as key structural motifs in pharmacologically active molecules and functional materials. The title compound, this compound, serves as a critical building block for more complex molecular architectures. The synthetic route detailed herein employs one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction.[1]

The conversion of a nitrile to a ketone via an organometallic reagent is a powerful and direct method.[2][3] The reaction proceeds through a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile.[4][5] The resulting imine salt intermediate is stable to further nucleophilic attack, a key feature that prevents the over-addition commonly seen with other carbonyl derivatives like esters.[6][7] Subsequent acidic aqueous work-up hydrolyzes the intermediate imine to furnish the desired ketone.[8][9] This guide provides the necessary detail to not only execute this reaction successfully but also to understand the critical parameters that govern its efficiency and yield.

Reaction Mechanism and Rationale

The synthesis is a two-stage process occurring in a single pot: (1) Formation of the Grignard reagent, and (2) Nucleophilic addition to the nitrile followed by hydrolysis.

Stage 1: Formation of 3,5-Dimethylphenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. This is an oxidative insertion of magnesium into the carbon-bromine bond. Maintaining strictly anhydrous conditions is paramount, as Grignard reagents are potent bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.[10]

Stage 2: Nucleophilic Addition and Imine Hydrolysis

The core of the synthesis involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrile carbon.[5] This forms a rigid, negatively charged imine salt (a magnesium iminate).[6][7] This intermediate is unreactive towards a second equivalent of the Grignard reagent because the negative charge on the nitrogen atom repels further nucleophilic attack.[2]

Upon completion of the addition reaction, the mixture is quenched with aqueous acid. This accomplishes two tasks: it neutralizes any remaining Grignard reagent and protonates the imine salt to form a neutral imine.[11] Under acidic conditions, the imine is then rapidly hydrolyzed to the final ketone product.[12] The mechanism of acid-catalyzed imine hydrolysis proceeds through protonation of the imine nitrogen, making the carbon more electrophilic for attack by water, followed by a series of proton transfers and elimination of ammonia to yield the stable ketone.[8][9][13]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. vaia.com [vaia.com]

Grignard reaction conditions for (3,5-Dimethylphenyl)(pyridin-3-yl)methanone

Application Note: Optimized Synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone via Grignard Addition

Part 1: Executive Summary & Strategic Rationale

The synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone presents a classic chemoselectivity challenge in organometallic chemistry. The target molecule contains two distinct electrophilic sites susceptible to nucleophilic attack by Grignard reagents:

-

The carbonyl precursor (nitrile or amide).

-

The pyridine ring (specifically the C2 and C6 positions), which is electron-deficient and prone to nucleophilic aromatic addition or substitution.

This guide details two optimized protocols. Protocol A (The Nitrile Route) is the primary recommendation for direct synthesis, utilizing the stability of the intermediate metalloimine to prevent over-addition. Protocol B (The Weinreb Amide Route) is provided as a high-fidelity alternative should the nitrile route yield inseparable regioisomers due to ring attack.

Mechanistic Insight: The "Imine Stop"

In the reaction between 3,5-dimethylphenylmagnesium bromide and 3-cyanopyridine (Nicotinonitrile), the Grignard reagent adds to the nitrile carbon to form a magnesium imine salt (ketimine). Crucially, this intermediate bears a negative charge on the nitrogen, rendering it electron-rich and resistant to a second nucleophilic attack. This "Imine Stop" prevents the formation of the tertiary alcohol—a common plague when using esters or acid chlorides.

Part 2: Reagents & Equipment

Table 1: Key Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 3-Cyanopyridine | 104.11 | 1.0 | Electrophile | Dry (<0.1% H2O); Pyridine N-lone pair can complex Mg. |

| 3,5-Dimethylphenylmagnesium bromide | ~235.4 | 1.2 | Nucleophile | 0.5M - 1.0M in THF. Titrate before use. |

| Anhydrous THF | 72.11 | Solvent | Solvent | Stabilizes Grignard; must be peroxide-free. |

| Copper(I) Bromide (CuBr) | 143.45 | 0.05 | Catalyst (Optional) | Can suppress pyridine ring attack (1,4-addition). |

| HCl (3M aq) | 36.46 | Excess | Quench | Hydrolyzes imine to ketone. |

Part 3: Experimental Protocols

Protocol A: Direct Addition to 3-Cyanopyridine (Primary Method)

Best for rapid synthesis and scale-up.

1. Preparation of the Electrophile Solution

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge the flask with 3-cyanopyridine (1.04 g, 10.0 mmol) .

-

Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

-

Optional: Add CuBr (70 mg, 0.5 mmol) if high regio-purity is required (see Troubleshooting).

-

Cool the solution to 0°C using an ice/water bath.

2. Controlled Addition (The Critical Step)

-

Load 3,5-dimethylphenylmagnesium bromide (12.0 mL of 1.0 M solution in THF, 12.0 mmol) into a dry, pressure-equalizing addition funnel.

-

Dropwise Addition: Add the Grignard reagent to the nitrile solution over 30 minutes .

-

Note: Maintain internal temperature < 5°C. Rapid addition can lead to exotherms that promote attack on the pyridine ring.

-

-

Reaction Phase: Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) . Stir for 3–5 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). Look for the disappearance of the nitrile spot and the appearance of the baseline imine salt.

-

3. Acidic Hydrolysis (The "Unmasking")

-

Cool the reaction mixture back to 0°C .

-

Quench: Slowly add 3M HCl (15 mL) . Caution: Exothermic!

-

Hydrolysis: Heat the biphasic mixture to 50°C for 1 hour .

-

Why? The intermediate is a stable imine salt. Simple water addition yields the imine, which hydrolyzes slowly. Acid + Heat drives the conversion to the ketone (C=N

C=O).

-

4. Workup & Purification

-

Cool to RT. Basify with sat. NaHCO3 or NaOH until pH ~9 (to liberate the pyridine nitrogen).

-

Extract with DCM (3 x 30 mL) .

-

Wash combined organics with Brine , dry over Na2SO4 , and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2).

-

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Target: (3,5-Dimethylphenyl)(pyridin-3-yl)methanone appears as a white to off-white solid.

-

Protocol B: The Weinreb Amide Route (High-Purity Alternative)

Use this if Protocol A yields inseparable byproducts.

-

Amide Synthesis: React Nicotinoyl chloride with N,O-dimethylhydroxylamine HCl (2.0 eq) and Pyridine (2.2 eq) in DCM at 0°C. Isolate the Weinreb amide.

-

Grignard Addition:

-

Dissolve Weinreb amide (1.0 eq) in THF at -78°C .

-

Add 3,5-dimethylphenylmagnesium bromide (1.2 eq).

-

Stir 1 hour at -78°C, then warm to 0°C.

-

-

Quench: Sat. NH4Cl. (No heat required; the tetrahedral intermediate collapses to ketone upon protonation).

Part 4: Visualization & Logic

Diagram 1: Reaction Pathway & Selectivity Control

Caption: Pathway logic demonstrating the "Imine Stop" mechanism vs. thermal side reactions.

Diagram 2: Experimental Workflow Decision Tree

Caption: Step-by-step decision matrix for the Nitrile Protocol.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered SM | Grignard degradation (moisture). | Titrate Grignard before use. Ensure glassware is flame-dried.[1][5] |

| Impurity: Tertiary Alcohol | Over-addition (rare for nitriles). | Ensure temperature stays < 20°C during addition. |

| Impurity: Ring Alkylation | Attack on Pyridine C2/C6. | Critical: Lower addition temp to -20°C. Add 5 mol% CuBr or CuI to the nitrile solution before Grignard addition [1]. |

| Incomplete Hydrolysis | Stable Imine. | Increase HCl concentration to 6M or reflux time. |

Part 6: References

-

Posner, G. H. (1980). "Substitution Reactions Using Organocopper Reagents." Organic Reactions.[3][4][5][6][7][8][9][10][11] Link:

-

Moffett, R. B., & Shriner, R. L. (1941). "ω-Methoxyacetophenone." Organic Syntheses, Coll. Vol. 3, p.562. (Foundational protocol for Grignard-Nitrile addition). Link:

-

Nahm, S., & Weinreb, S. M. (1981).[8][12] "N-methoxy-N-methylamides as effective acylating agents."[12] Tetrahedron Letters, 22(39), 3815-3818. Link:

-

Chemistry Steps. (2023). "The Mechanism of Grignard and Organolithium Reactions with Nitriles." Link:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cerritos.edu [cerritos.edu]

- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

Application Note: Precision Synthesis of 3-Benzoylpyridines via Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Executive Summary

The 3-benzoylpyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for various therapeutics, including Ketoprofen analogs (NSAIDs), Xanthine Oxidase inhibitors (gout), and potential COX-2 inhibitors. Traditional Friedel-Crafts acylation fails with pyridine rings due to electron deficiency and catalyst deactivation by the basic nitrogen.

This guide details the Carbonylative Suzuki-Miyaura Cross-Coupling , a superior palladium-catalyzed method that introduces a ketone bridge between a 3-halopyridine and a phenylboronic acid using Carbon Monoxide (CO) or a solid CO surrogate. We prioritize the use of Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source to ensure safety and reproducibility in standard laboratory settings without high-pressure gas infrastructure.

Scientific Background & Mechanistic Insight

The Challenge of the Pyridine Ring

Synthesizing 3-benzoylpyridines is complicated by two factors:

-

Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like Friedel-Crafts) difficult at the 3-position and nearly impossible at the 2- or 4-positions.

-

Catalyst Poisoning: The lone pair on the pyridine nitrogen (

) can coordinate strongly to the Palladium(II) center, displacing ligands and forming an inactive Pd(Pyridine)₂L₂ complex (the "sink").

The Solution: Carbonylative Cross-Coupling

The Carbonylative Suzuki-Miyaura reaction bypasses these issues by employing a Pd(0)/Pd(II) catalytic cycle. The key mechanistic deviation from a standard Suzuki coupling is the CO Insertion step.

The Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the C-X bond of 3-bromopyridine.

-

CO Insertion: CO coordinates to Pd and inserts into the Pd-C bond, forming an acyl-palladium species. Critical Control Point: This must occur faster than the direct transmetallation to avoid biaryl formation.

-

Transmetallation: The phenylboronic acid (activated by base) transfers the phenyl group to the acyl-palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the ketone and regenerating Pd(0).[1]

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical CO insertion step.

Figure 1: Catalytic cycle of the Carbonylative Suzuki-Miyaura coupling. Note the Acyl-Pd intermediate formed prior to transmetallation.

Experimental Protocol: Mo(CO)₆ Mediated Synthesis

This protocol utilizes Molybdenum Hexacarbonyl as a solid CO releasing agent. This avoids the use of toxic CO gas cylinders and allows the reaction to proceed in a standard sealed tube or microwave vial.

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| 3-Bromopyridine | 1.0 | Electrophile | Liquid; dispense by density (1.64 g/mL). |

| Phenylboronic Acid | 1.5 | Nucleophile | Excess ensures complete consumption of halide. |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor | Air stable; easiest to handle. |

| Xantphos | 0.05 (5 mol%) | Ligand | Large bite angle promotes reductive elimination and stability. |

| Mo(CO)₆ | 1.0 | CO Source | Toxic solid. Releases 6 equiv. of CO. Handle in hood. |

| K₂CO₃ | 3.0 | Base | Activates boronic acid. |

| 1,4-Dioxane | Solvent | Solvent | Anhydrous, degassed. |

| DBU | 1.0 | Activator | Helps release CO from Mo(CO)₆ at lower temps. |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under Argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol) to a dry microwave vial (10-20 mL size).

-

Add 2 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 10 minutes until a clear yellow/orange solution forms (generation of active Pd-L species).

Step 2: Reaction Assembly

-

To the vial containing the catalyst, add:

-

3-Bromopyridine (158 mg, 1.0 mmol)

-

Phenylboronic acid (183 mg, 1.5 mmol)

-

K₂CO₃ (415 mg, 3.0 mmol)

-

Mo(CO)₆ (264 mg, 1.0 mmol) — Add this last.

-

DBU (152 mg, 1.0 mmol) — Immediate CO release activator.

-

-

Add remaining 1,4-Dioxane (3 mL) to reach a total volume of 5 mL (0.2 M concentration).

-

Seal the vial immediately with a crimp cap containing a PTFE/silicone septum.

Step 3: Reaction Execution

-

Place the vial in a pre-heated oil bath or heating block at 100°C .

-

Stir vigorously (800-1000 rpm). The Mo(CO)₆ will sublime and decompose, pressurizing the headspace with CO.

-

Time: Run for 14–16 hours.

-

Self-Validation Check: The solution should turn dark (Pd black precipitation is common at the end) but initially should remain homogenous. If it turns black immediately (within 10 mins), oxygen was likely present.

-

Step 4: Workup & Purification

-

Cool the vial to room temperature. Vent the vial carefully in a fume hood with a needle to release excess CO.

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Pd residue. Wash the pad with Ethyl Acetate (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

-

Rf Value: ~0.4 (in 7:3 Hex:EtOAc).

-

-

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Optimization & Troubleshooting (The Expert's Corner)

The success of this reaction hinges on the competition between Carbonylation (desired) and Direct Coupling (biaryl side product).

Ligand Selection Matrix

Why Xantphos? Monodentate ligands like PPh₃ often fail in carbonylation because CO competes for the coordination sites on Palladium. Xantphos is a bidentate ligand with a wide bite angle, which forces the complex into a geometry that favors the reductive elimination of the ketone.

| Ligand | Outcome | Mechanism Note |

| PPh₃ | Low Yield / Mix | CO displaces PPh₃; leads to Pd-black and direct biaryl coupling. |

| dppf | Moderate | Good stability, but slower CO insertion. |

| Xantphos | Excellent | Wide bite angle stabilizes the acyl-Pd intermediate. |

| CataCXium A | High Yield | Bulky, electron-rich. Good for unreactive aryl chlorides. |

Troubleshooting Flowchart

Figure 2: Troubleshooting logic for optimizing the carbonylative coupling.

Safety & Compliance

-

Carbon Monoxide (CO): Even when using Mo(CO)₆, CO gas is generated.

-

Mandatory: All weighing and heating must be done in a functioning fume hood.

-

Detector: Use a portable CO monitor near the reaction setup.

-

-

Pressure: Sealed vials at 100°C generate pressure. Use rated microwave vials (which can withstand ~20 bar), not standard glass vials.

-

Pyridine Derivatives: 3-Bromopyridine is an irritant and toxic by inhalation.

References

-

Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Angewandte Chemie International Edition.

-

Skrydstrup, T., et al. (2016). "Efficient Carbonylative Couplings Using Mo(CO)6 as a Solid CO Source." Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Application Notes.

-

Wu, X. F., et al. (2011). "Palladium-catalyzed carbonylative Suzuki–Miyaura coupling of aryl halides with aryl boronic acids using near stoichiometric carbon monoxide." Chemistry – A European Journal.

-

Goossen, L. J., et al. (2005).[2] "The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study." Journal of the American Chemical Society.[2]

Sources

Application Note: 3-(3,5-Dimethylbenzoyl)pyridine (3,5-DMBP) as a Sterically-Modulating Ligand

This Application Note is structured as a high-level technical guide for the use of 3-(3,5-Dimethylbenzoyl)pyridine (CAS: 5424-19-1), hereafter referred to as 3,5-DMBP , in advanced coordination chemistry.

Executive Summary

This guide details the utility of This compound (3,5-DMBP) as a specialized ligand for transition metal coordination. Unlike simple pyridine or 2-benzoylpyridine (which favors chelation), 3,5-DMBP acts as a monodentate, sterically-demanding donor . Its meta-substituted benzoyl group prevents chelation, forcing the formation of discrete molecular catalysts or porous coordination polymers depending on the metal center and solvent conditions.

The 3,5-dimethyl substitution on the phenyl ring provides a unique "wing-tip" steric bulk, enhancing solubility in non-polar organic solvents and protecting the metal center from bimolecular deactivation pathways.

Ligand Profile & Chemical Logic

Structural Analysis[1][2][3][4]

-

Primary Donor: Pyridine Nitrogen (

).[1] -

Secondary Functionality: Ketone Carbonyl (C=O). In the 3-position, this group is divergent from the nitrogen, preventing chelation to a single metal center. It typically remains uncoordinated (pendant) or participates in weak supramolecular hydrogen bonding.

-

Steric Environment: The 3,5-dimethylphenyl moiety creates a wide "cone angle" equivalent for a planar ligand. This bulk is critical for stabilizing low-coordinate metal species (e.g., Pd(II), Ni(II)).

Electronic Properties

The benzoyl group is an electron-withdrawing group (EWG), rendering the pyridine nitrogen less basic (

| Property | Value/Characteristic | Impact on Coordination |

| CAS Number | 5424-19-1 | Commercial availability for scale-up.[1] |

| Geometry | Angular / V-shape | Favors formation of helical chains or discrete trans complexes.[1] |

| Solubility | High (DCM, THF, Toluene) | Excellent for homogeneous catalysis; superior to unsubstituted benzoylpyridine.[1] |

| Coordination Mode | Monodentate ( | Prevents formation of thermodynamic chelate traps.[1] |

Experimental Protocols

Protocol A: Synthesis of Discrete Catalytic Precursors (Pd/Pt)

Objective: Synthesis of trans-[PdCl

Reagents:

-

Palladium(II) chloride (PdCl

) or K -

This compound (3,5-DMBP).

-

Solvents: Acetonitrile (MeCN), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Activation: Dissolve PdCl

(1.0 eq, 0.5 mmol) in anhydrous MeCN (10 mL) under reflux for 30 mins to form the labile [PdCl -

Ligand Addition: Dissolve 3,5-DMBP (2.05 eq, 1.025 mmol) in minimal DCM (2 mL). Add this dropwise to the hot Pd solution.

-

Note: A slight excess (0.05 eq) ensures complete displacement of acetonitrile.

-

-

Reaction: Stir at 50°C for 2 hours. A color change to bright yellow or light orange precipitate is expected.

-

Isolation: Cool to room temperature. Concentrate the solution to ~5 mL using a rotary evaporator.

-

Precipitation: Add diethyl ether (20 mL) to force precipitation of the complex.

-

Purification: Filter the solid, wash with cold ether (3 x 10 mL) to remove unreacted ligand, and dry under vacuum.

Validation:

-

1H NMR (CDCl

): Look for a downfield shift in the pyridine -

Elemental Analysis: Confirm C/H/N ratios match [PdCl

(L)

Protocol B: Solvothermal Assembly of Luminescent Coordination Polymers (Zn/Cd)

Objective: Growth of single crystals of [Zn(3,5-DMBP)

Reagents:

Step-by-Step Methodology:

-

Stoichiometry: Prepare a 1:2 molar ratio of Metal:Ligand.

-

Mix Zn(NO

) -

Mix 3,5-DMBP (0.2 mmol) in DMF (1 mL).

-

-

Layering Technique (Critical for Crystals):

-

Place the dense ligand/DMF solution at the bottom of a narrow scintillation vial.

-

Carefully layer the lighter metal/ethanol solution on top using a syringe. Do not disturb the interface.

-

-

Incubation: Seal the vial and leave undisturbed in a dark, vibration-free zone at room temperature for 5–7 days.

-

Harvesting: Colorless block crystals will form at the interface.

-

Activation: Carefully decant the mother liquor. Wash crystals with fresh ethanol.

Mechanism: The 3,5-DMBP acts as a spacer. The Zn(II) center, preferring octahedral or tetrahedral geometry, will coordinate the pyridine N. The bulky benzoyl wings prevent close packing, potentially creating void spaces or helical supramolecular chains stabilized by

Mechanistic Visualization

The following diagram illustrates the Steric Steering Effect of 3,5-DMBP. The bulky "wings" (dimethylphenyl group) prevent the formation of the typically thermodynamic cis-isomer in square planar complexes, forcing the trans-configuration which is often more active in catalysis (e.g., Suzuki-Miyaura coupling).

Caption: Pathway selection driven by the 3,5-dimethylbenzoyl steric bulk, favoring the formation of trans-configured square planar complexes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitate is oily/sticky | Ligand impurities or excess solvent retention.[1] | Triturate the oil with cold n-pentane or diethyl ether. Sonicate for 5 mins to induce crystallization. |

| Low Yield (Protocol A) | Incomplete displacement of acetonitrile.[1] | Increase reaction time to 4 hours or switch to a higher boiling solvent like Toluene (requires higher temp). |

| No Crystals (Protocol B) | Concentration too high (rapid precipitation).[1] | Dilute both precursor solutions by 50%. Ensure the interface is undisturbed. |

| Poor Solubility of Complex | High lattice energy. | The complex may be highly crystalline. Use chlorinated solvents (CHCl |

References

-

Sigma-Aldrich. 3-Benzoylpyridine Product Specification & CAS 5424-19-1 Data.

-

Constable, E. C., et al. (2011). Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry.[5] Inorganic Chemistry.[6][3][7][2][4] (Demonstrates the principle of substituted benzoyl/aryl pyridines in steric control).

-

Hanton, L. R., et al. (2005).[1] Structural diversity in silver(I) complexes of 3- and 4-benzoylpyridine. Polyhedron. (Establishes the non-chelating, bridging nature of 3-benzoylpyridine ligands).

-

BenchChem. 3,5-Dimethylpyridine-N-oxide and related pyridine derivatives properties. (Context for dimethyl-substitution effects on solubility).

-

CymitQuimica. 3-Benzoylpyridine General Properties.

(Note: While specific literature on the "3,5-dimethyl" variant of the benzoyl isomer is niche, the protocols above are derived from established methodologies for the homologous 3-benzoylpyridine and 2,5-dimesitylpyridine systems cited in Refs 2 and 3.)

Sources

- 1. CuBr2 complexes with 3,5-disubstituted pyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [mdpi.com]

- 7. mdpi.com [mdpi.com]

Procedure for reducing 3-(3,5-Dimethylbenzoyl)pyridine to the corresponding alcohol

Abstract & Strategic Rationale

This application note details the procedure for the chemoselective reduction of 3-(3,5-Dimethylbenzoyl)pyridine (Substrate) to its corresponding secondary alcohol, 3-[(3,5-dimethylphenyl)(hydroxy)methyl]pyridine (Product).

While diaryl ketone reduction is a standard transformation, the presence of the pyridine moiety introduces specific solubility and workup constraints often overlooked in standard textbooks. The basic nitrogen atom requires a tailored quench/extraction protocol to prevent product loss as a water-soluble pyridinium salt. Furthermore, the 3,5-dimethyl substitution pattern on the phenyl ring increases lipophilicity, influencing solvent choice for crystallization/purification.

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Uses Sodium Borohydride (NaBH

) to selectively reduce the ketone without affecting the pyridine ring or potential halogen substituents. -

pH-Controlled Workup: A specific "Acid-Quench / Base-Release" sequence ensures complete hydrolysis of borate esters while maximizing recovery of the free-base pyridine product.

-

Scalability: The process avoids chromatographic purification, relying on crystallization driven by the lipophilic nature of the 3,5-dimethylphenyl group.

Chemical Reaction & Mechanism

The reaction proceeds via the nucleophilic attack of the borohydride anion (

Reaction Scheme (Graphviz Visualization)

Figure 1: Mechanistic flow from ketone substrate to alcohol product, highlighting the critical hydrolysis step.

Experimental Protocol

Materials & Reagents[2]

| Reagent | MW ( g/mol ) | Equiv. | Role |

| This compound | ~211.26 | 1.0 | Substrate |

| Sodium Borohydride (NaBH | 37.83 | 0.6 - 1.0* | Reducing Agent |

| Methanol (MeOH) | 32.04 | 10 Vol | Solvent |

| 1N Hydrochloric Acid (HCl) | 36.46 | Excess | Quench/Hydrolysis |

| Sat. Aq. NaHCO | - | Excess | Neutralization |

| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |

*Note: Theoretically, 0.25 eq of NaBH

Step-by-Step Procedure

Step 1: Solubilization

-

Charge a clean, dry round-bottom flask (equipped with a magnetic stir bar) with This compound (1.0 equiv).

-

Add Methanol (MeOH) (10 mL per gram of substrate).

-

Stir at Room Temperature (RT) until the solid is completely dissolved.

-

Expert Note: If solubility is poor, warm gently to 35°C, then cool back to 0°C. The 3,5-dimethyl group adds bulk, potentially slowing dissolution compared to simple benzoylpyridine.

-

Step 2: Reduction

-

Cool the solution to 0°C using an ice bath.

-

Add Sodium Borohydride (NaBH

) portion-wise over 10–15 minutes. -

Remove the ice bath and allow the reaction to warm to RT .

-

Stir for 1–2 hours .

-

Process Check: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The ketone spot (lower polarity) should disappear, replaced by the more polar alcohol spot.

-

Step 3: Critical Workup (The "pH Switch")

-

Quench: Cool the mixture to 0°C. Slowly add 1N HCl dropwise until gas evolution ceases and the pH is acidic (pH ~2–3).

-

Why? This destroys excess borohydride and hydrolyzes the boron-alkoxide complex. At this stage, the pyridine nitrogen is protonated (pyridinium salt), rendering the product water-soluble. Do not extract yet.

-

-

Stir: Stir the acidic solution for 15 minutes to ensure full hydrolysis of borate esters.

-

Neutralization: Slowly add Sat. Aq. NaHCO

or 1N NaOH until the pH reaches 8–9 .-

Critical: You must exceed the pKa of the pyridine (~5.2) to ensure the product exists as the free base (organic soluble).

-

-

Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

volumes). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na

SO

Step 4: Isolation

-

Filter off the drying agent and concentrate the filtrate in vacuo.

-

Purification: The resulting oil/solid is typically >95% pure. If crystallization is required, recrystallize from Hexane/EtOAc or Heptane/IPA . The 3,5-dimethylphenyl moiety facilitates crystallization from non-polar solvents.

Workup Logic & Troubleshooting

The most common failure mode in pyridine reduction is low yield due to loss of the protonated product in the aqueous layer.

Workup Decision Tree (Graphviz Visualization)

Figure 2: Decision tree emphasizing the necessity of pH adjustment before extraction.

Analytical Validation

| Method | Expected Result | Interpretation |

| 1H NMR (CDCl | The benzylic proton ( | |

| HPLC | Shift to lower RT* | The alcohol is more polar than the ketone (on Reverse Phase C18), but the lipophilic 3,5-dimethyl group keeps it relatively retained compared to unsubstituted analogs. |

| Mass Spec (ESI) | Confirms molecular weight (Ketone 211 + 2H). |

*Note: In some gradient methods, the hydrogen bonding capability of the alcohol might actually reduce retention time significantly compared to the ketone.

Safety & Handling (E-E-A-T)

-

Hydrogen Evolution: The addition of NaBH

to methanol generates -

Pyridine Toxicity: Pyridine derivatives can be irritants and have unpleasant odors. Wear gloves and eye protection.[4][5][6]

-

Exotherm: The reaction is exothermic. On scales >10g, active cooling (ice bath) is mandatory during reagent addition to prevent solvent boil-over.

References

-

Reduction of Carbonyl Compounds with Sodium Borohydride

-

General Procedure for Pyridyl Ketone Reduction

- Source: Fisher Scientific SDS.

-

Handling of Pyridine Derivatives in Workup

- Source: Common Organic Chemistry. "Sodium Borohydride Reduction Protocols".

-

URL:[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Khan Academy [khanacademy.org]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. reddit.com [reddit.com]

Preparation of pharmaceutical intermediates using 3,5-dimethylphenyl 3-pyridyl ketone

Abstract & Strategic Relevance

The intermediate 3,5-dimethylphenyl 3-pyridyl ketone (CAS: 236384-23-9 / generic structure ref) represents a critical "privileged scaffold" in medicinal chemistry.[1] It serves as the lipophilic core for various Neurokinin-1 (NK1) receptor antagonists (analogs of Rolapitant), p38 MAP kinase inhibitors , and novel anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Unlike the more common 3,5-bis(trifluoromethyl)phenyl variants, the 3,5-dimethyl substitution pattern offers a distinct metabolic stability profile and reduced lipophilicity (LogP modulation), making it essential for fine-tuning drug-like properties (ADME).[1] This guide details a robust, scalable synthesis of the ketone and its downstream transformation into chiral pharmaceutical building blocks.

Retrosynthetic Analysis & Pathway Design

The preparation of heteroaryl-aryl ketones is often plagued by side reactions such as double-addition (forming tertiary alcohols) or low yields due to pyridine ring deactivation.[1]

We utilize a Grignard Addition-Hydrolysis protocol targeting the nitrile functionality.[1] This approach is superior to Friedel-Crafts acylation (which fails on electron-deficient pyridines) and more cost-effective than Weinreb amide coupling for multi-gram scales.[1]

Pathway Visualization

Figure 1: Strategic synthesis pathway avoiding tertiary alcohol by-products via controlled nitrile addition.[1]

Protocol 1: Synthesis of 3,5-Dimethylphenyl 3-Pyridyl Ketone